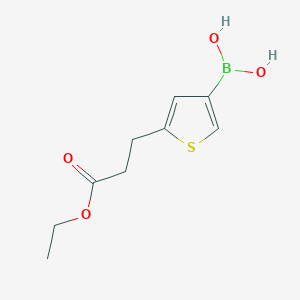

5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid is a chemical compound with the CAS Number: 2377608-83-6 . It has a molecular weight of 228.08 . The IUPAC name for this compound is (5-(3-ethoxy-3-oxopropyl)thiophen-3-yl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BO4S/c1-2-14-9(11)4-3-8-5-7(6-15-8)10(12)13/h5-6,12-13H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.It should be stored at a temperature of 28°C . The molecular formula of the compound is C9H13BO4S .

Applications De Recherche Scientifique

Polymer Synthesis

Thiopheneboronic acids and derivatives have been utilized in palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene−phenylene copolymers. These materials exhibit moderate molecular weight and are significant for applications requiring specific optoelectronic properties. For example, Jayakannan, Dongen, and Janssen (2001) demonstrated the synthesis of 2,5-Thiophenebis(boronic acid) derivatives and their polymerization with diiodobenzenes, providing insights into the polymerization process and the influence of catalysts on the yield and molecular weight of the resulting polymers (Jayakannan, Dongen, & Janssen, 2001).

Coupling Reactions

Copper-facilitated Suzuki-Miyaura coupling has been used for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, highlighting the utility of thiophene boronic acid derivatives in synthesizing complex organic structures with improved yields and purities. Hergert, Varga, Thurner, Faigl, and Mátravölgyi (2018) described a technique for the synthesis of these compounds via a one-pot borylation–copper(I) chloride co-catalyzed reaction, emphasizing the method's efficiency and the role of boronic acid derivatives in facilitating these transformations (Hergert et al., 2018).

Functional Materials Development

Thiophene boronic acids are also foundational in developing new functional materials. Ren and Jäkle (2016) discussed the recent progress in designing, synthesizing, and applying thienylboranes as building blocks for new functional materials. These materials are highlighted for their robust chemical properties, desirable photophysical properties, redox characteristics, and solid-state assembly behavior, enabling their use in sensing, organic electronics, and molecular switches (Ren & Jäkle, 2016).

Propriétés

IUPAC Name |

[5-(3-ethoxy-3-oxopropyl)thiophen-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-2-14-9(11)4-3-8-5-7(6-15-8)10(12)13/h5-6,12-13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYGEFNBXXZWAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)CCC(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)